molecular formula C23H42N2O3 B12594531 N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-86-5

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B12594531
CAS No.: 627522-86-5
M. Wt: 394.6 g/mol
InChI Key: NSXHYVIHYCMBHP-UHFFFAOYSA-N
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Description

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The undecyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its combination of a trimethoxyphenyl group with an undecyl chain and ethane-1,2-diamine backbone. This unique structure imparts specific properties that can be exploited in various scientific and industrial applications .

Properties

CAS No.

627522-86-5

Molecular Formula

C23H42N2O3

Molecular Weight

394.6 g/mol

IUPAC Name

N'-[(3,4,5-trimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C23H42N2O3/c1-5-6-7-8-9-10-11-12-13-14-24-15-16-25-19-20-17-21(26-2)23(28-4)22(18-20)27-3/h17-18,24-25H,5-16,19H2,1-4H3

InChI Key

NSXHYVIHYCMBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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